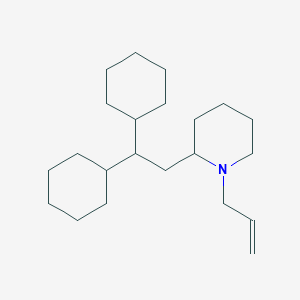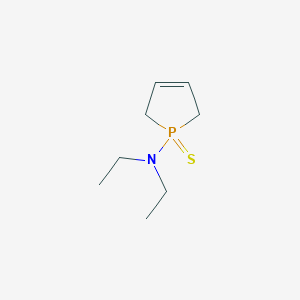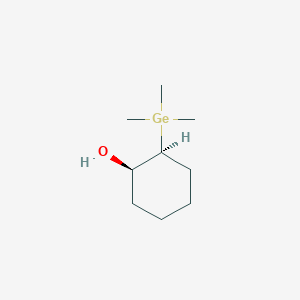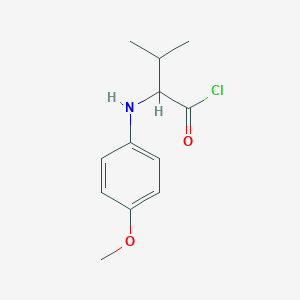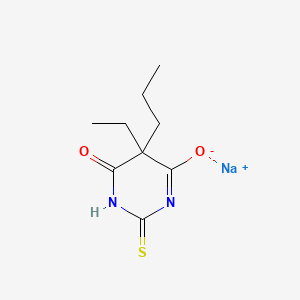
Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate typically involves multi-step organic reactions. The starting materials are often simple organic compounds that undergo a series of transformations, including alkylation, oxidation, and cyclization, to form the desired pyrimidine ring structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs advanced techniques such as high-throughput screening and process optimization to ensure efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. Examples include:
- 5-methyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate
- 5-ethyl-6-oxo-5-butyl-2-sulfanylidenepyrimidin-4-olate
Uniqueness
Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64038-28-4 |
|---|---|
Fórmula molecular |
C9H13N2NaO2S |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate |
InChI |
InChI=1S/C9H14N2O2S.Na/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1 |
Clave InChI |
RYKDNQPLJJHBBG-UHFFFAOYSA-M |
SMILES canónico |
CCCC1(C(=O)NC(=S)N=C1[O-])CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


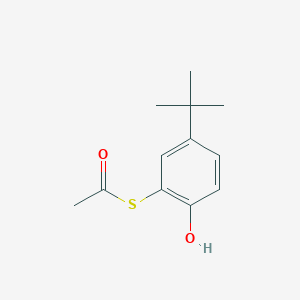
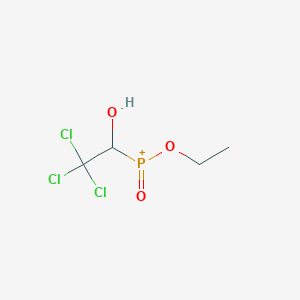
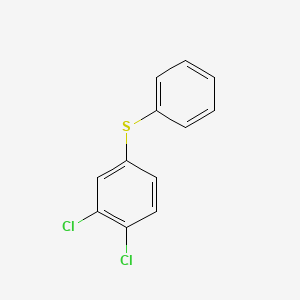
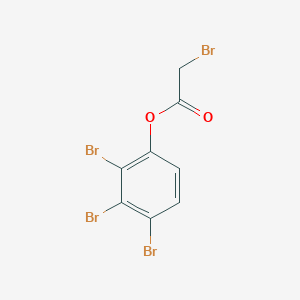
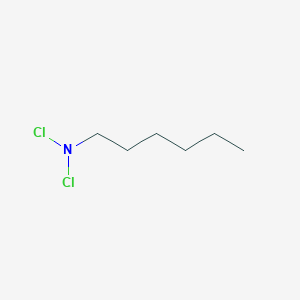
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
